

The Role of Tannase in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tannase**

Cat. No.: **B8822749**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannins, a diverse group of polyphenolic secondary metabolites in plants, play a crucial role in defense against pathogens and herbivores.^{[1][2]} However, their ability to precipitate proteins makes them nutritionally undesirable and often toxic to microorganisms.^{[2][3]} A select group of bacteria, fungi, and yeasts have evolved the enzymatic machinery to degrade these complex molecules, with the enzyme **tannase** (tannin acyl hydrolase, E.C. 3.1.1.20) being a key player.^[2] This enzyme catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins, releasing simpler compounds like gallic acid and glucose that can be assimilated into microbial metabolic pathways. This technical guide provides an in-depth exploration of the role of **tannase** in microbial metabolism, detailing the enzymatic processes, metabolic pathways, and experimental protocols for its study.

Introduction to Tannins and Tannase

Tannins are broadly classified into two major groups based on their structure: hydrolyzable tannins and condensed tannins.

- Hydrolyzable Tannins: These are esters of a polyol, typically glucose, with gallic acid (gallotannins) or ellagic acid (ellagitannins). **Tannase** primarily acts on this class of tannins.

- Condensed Tannins (Proanthocyanidins): These are polymers of flavonoid units linked by carbon-carbon bonds, which are not susceptible to hydrolysis by **tannase**.

Tannase is an inducible enzyme, meaning its production is often initiated in the presence of tannins or their constituent molecules. It is a type of esterase that specifically targets the ester linkages within hydrolyzable tannins.

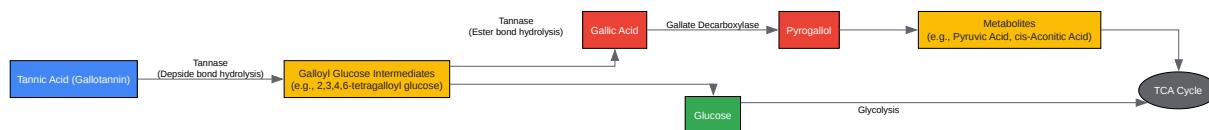
Microbial Sources of Tannase

Tannase is produced by a wide array of microorganisms, with fungi and bacteria being the most significant sources for industrial applications. Microbial **tannases** are generally more stable than those derived from plant or animal sources.

- Fungi: Species of *Aspergillus*, *Penicillium*, and *Rhizopus* are prominent fungal producers of **tannase**. Fungi are known to efficiently degrade both hydrolyzable and condensed tannins.
- Bacteria: Several bacterial genera, including *Bacillus*, *Lactobacillus*, *Klebsiella*, and *Staphylococcus*, have been identified as **tannase** producers. Bacterial **tannases** offer advantages such as shorter fermentation times and are often extracellular, simplifying purification.
- Yeast: Certain yeast species, like *Candida* sp., are also capable of producing **tannase**.

The Metabolic Pathway of Tannin Degradation

The microbial metabolism of hydrolyzable tannins is a multi-step process initiated by the enzymatic action of **tannase**. The subsequent breakdown of the resulting monomers channels them into central metabolic pathways.


Hydrolysis of Tannins

The primary role of **tannase** is the hydrolysis of the ester bonds in gallotannins. This process releases gallic acid and glucose. The enzyme sequentially cleaves the depside bonds between galloyl moieties and then the ester bonds linking the galloyl groups to the central glucose core.

Catabolism of Gallic Acid

The gallic acid produced from tannin hydrolysis is further metabolized by the microorganism. A key enzyme in this process is gallate decarboxylase, which converts gallic acid to pyrogallol. Pyrogallol is then catabolized through a series of reactions, eventually yielding intermediates such as pyruvic acid and cis-aconitic acid, which can enter the tricarboxylic acid (TCA) cycle for energy production.

Diagram: Tannin Degradation Pathway

[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of hydrolyzable tannins.

Biochemical Properties of Microbial Tannases

The biochemical characteristics of **tannase** vary depending on the microbial source. Understanding these properties is crucial for optimizing its application in various industrial processes.

Property	Fungal Tannases	Bacterial Tannases	References
Optimal pH	Generally acidic (around 6.0)	Typically neutral to slightly alkaline (7.0 - 9.0)	
Optimal Temperature	25 - 45 °C	30 - 50 °C	
Molecular Weight	Often multimeric	Usually monomeric	
Inducers	Tannic acid, gallic acid	Tannic acid, gallic acid	
Inhibitors	Certain metal ions (e.g., Hg ²⁺ , Ag ⁺ , Cu ²⁺)	Varies, but can include Cu ²⁺ and Mn ²⁺	
Enhancers	Some metal ions (e.g., Na ⁺ , K ⁺)	Mg ²⁺ , Ca ²⁺	

Table 1: Kinetic Parameters of Selected Microbial Tannases

Microbial Source	Substrate	K_m (mM)	V_max	k_cat (s ⁻¹)	k_cat/K_m (mM ⁻¹ s ⁻¹)	References
Lachnospiraceae bacterium (TanA_Lb)	Tannic Acid	0.01 - 0.05	-	-	-	
Lachnospiraceae bacterium (TanA_Lb)	Methyl Gallate	0.2 - 5	-	-	-	
Geotrichum cucujoidarum	-	2.9	-	102	35.17	
Rhodococcus NCIM 2891 (Tannase I)	Tannic Acid	0.034	40 U/mL	-	-	
Rhodococcus NCIM 2891 (Tannase II)	Tannic Acid	0.040	45 U/mL	-	-	
Enterococcus faecalis	Tannic Acid	0.0037	9.1408	-	-	

Experimental Protocols

The study of **tannase** involves several key experimental procedures, from screening for producing organisms to purifying and characterizing the enzyme.

Screening for Tannase-Producing Microorganisms

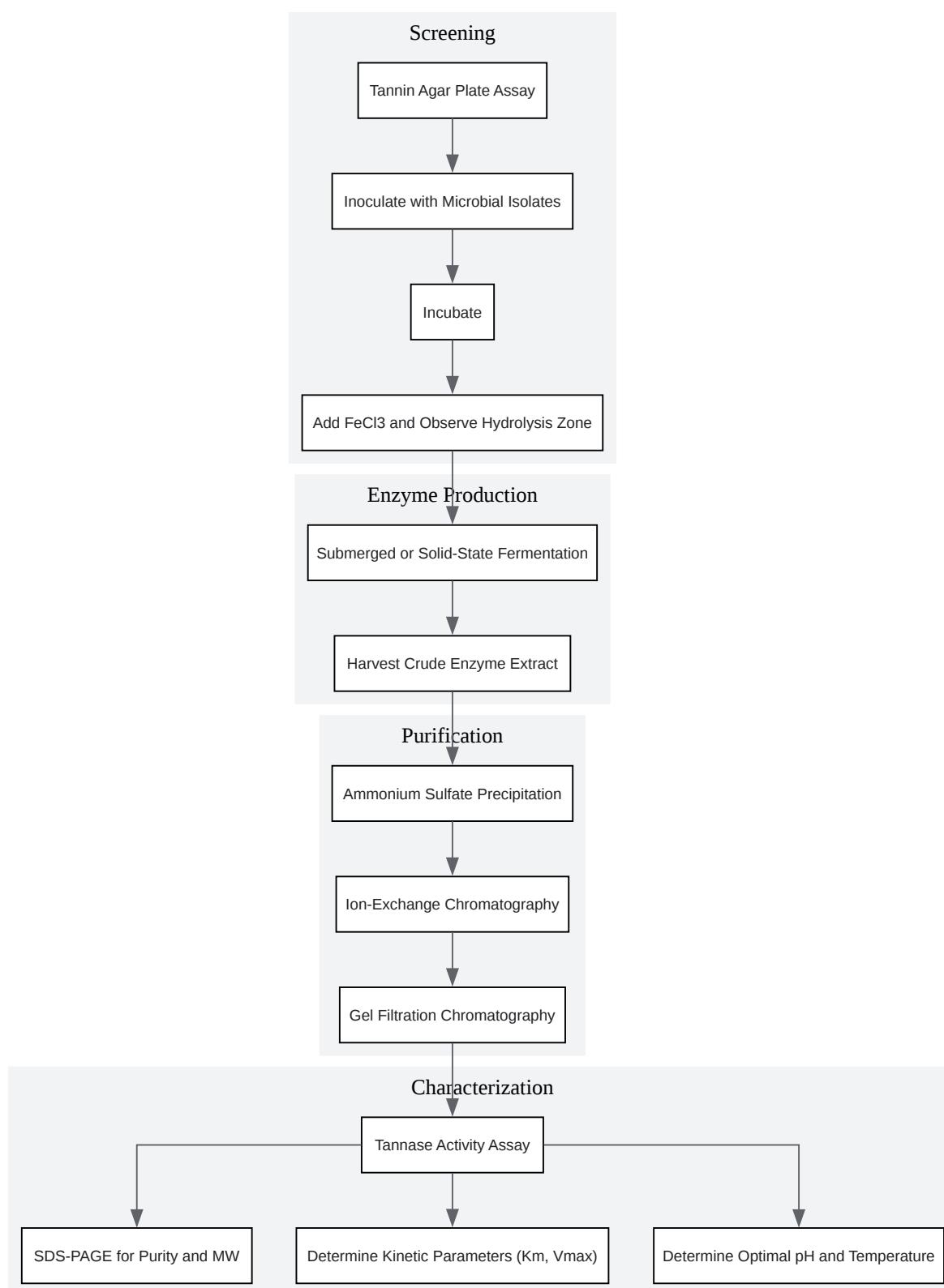
A common method for identifying **tannase**-producing microbes is the plate assay.

- Prepare Tannin Agar: A suitable growth medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is supplemented with filter-sterilized tannic acid (e.g., 0.5-2% w/v).
- Inoculation: The microbial isolates are spot-inoculated onto the tannin agar plates.
- Incubation: Plates are incubated under appropriate conditions (e.g., 30°C for 72 hours).
- Detection: After incubation, the plates are flooded with a reagent that reacts with tannic acid, such as 1% (w/v) ferric chloride (FeCl_3). A clear zone of hydrolysis around a colony against a dark, opaque background indicates **tannase** production.

Tannase Activity Assay

Several methods are available to quantify **tannase** activity. The rhodanine method is specific for the detection of gallic acid.

- Reaction Mixture: Prepare a reaction mixture containing the enzyme solution and a substrate, typically methyl gallate (e.g., 0.01 M) in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0).
- Incubation: Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
- Stopping the Reaction: Add a methanolic rhodanine solution (e.g., 0.667% w/v) to stop the enzymatic reaction.
- Color Development: After a short incubation, add potassium hydroxide (KOH) solution (e.g., 0.5 M) to facilitate the formation of a colored complex between the liberated gallic acid and rhodanine.
- Spectrophotometry: Measure the absorbance of the resulting pink-colored solution at 520 nm.
- Calculation: Determine the amount of gallic acid produced by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid. One unit (U) of **tannase**


activity is typically defined as the amount of enzyme required to release one micromole of gallic acid per minute under the assay conditions.

Enzyme Purification

A multi-step protocol is generally employed for the purification of **tannase** from a crude microbial extract.

- Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing **tannase** is collected by centrifugation.
- Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed against the same buffer to remove excess salt.
- Ion-Exchange Chromatography: The dialyzed sample is loaded onto an ion-exchange column (e.g., DEAE-Cellulose). Proteins are eluted with a salt gradient (e.g., 0-0.2 M NaCl). Fractions are collected and assayed for **tannase** activity.
- Gel Filtration Chromatography: Active fractions from the previous step are pooled, concentrated, and further purified by gel filtration chromatography to separate proteins based on their molecular size.
- Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Diagram: Experimental Workflow for Tannase Study

[Click to download full resolution via product page](#)

Caption: General workflow for the study of microbial **tannase**.

Regulation of Tannase Gene Expression

The expression of **tannase** genes in microorganisms is typically inducible. The presence of tannic acid or its derivatives in the environment often triggers the transcription of **tannase**-encoding genes. For instance, in *Lactobacillus plantarum*, the expression of **tannase** genes can be induced by the presence of methyl gallate. However, the regulatory mechanisms can be complex and may involve catabolite repression, where the presence of a more readily metabolizable carbon source like glucose can suppress **tannase** production.

Conclusion and Future Perspectives

Tannase plays a pivotal role in the ability of certain microorganisms to colonize and thrive in tannin-rich environments. By detoxifying these plant secondary metabolites and converting them into usable carbon and energy sources, **tannase** is central to the metabolic adaptation of these microbes. The diverse biochemical properties of microbial **tannases** make them attractive candidates for a wide range of industrial applications, including in the food and beverage industry for clarifying juices and wines, in the pharmaceutical industry for the production of gallic acid (a precursor for antibiotics), and in animal feed production to improve nutritional value.

Future research will likely focus on the discovery of novel **tannases** with enhanced stability and catalytic efficiency from extremophilic microorganisms. Furthermore, protein engineering and recombinant DNA technology offer promising avenues for tailoring the properties of **tannases** to meet specific industrial demands. A deeper understanding of the regulatory networks governing **tannase** gene expression will also be crucial for optimizing enzyme production in industrial fermentation processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical and Structural Characterization of a Novel Bacterial Tannase From Lachnospiraceae bacterium in Ruminant Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]
- 3. Tannase enzyme: The most promising biocatalyst for food processing industries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [The Role of Tannase in Microbial Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822749#role-of-tannase-in-microbial-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com